![molecular formula C12H16ClNO B3339445 {1-[(2-氯苯基)甲基]吡咯烷-2-基}甲醇 CAS No. 1017479-63-8](/img/structure/B3339445.png)

{1-[(2-氯苯基)甲基]吡咯烷-2-基}甲醇

描述

“{1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol” is a chemical compound with the CAS Number: 1017479-63-8 . It has a molecular weight of 225.72 . The compound is in liquid form and is stored at room temperature .

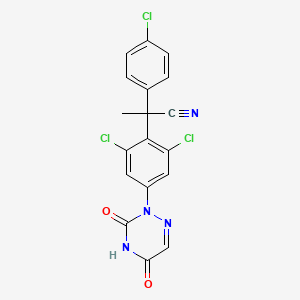

Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the three-dimensional coverage of the molecule .Physical and Chemical Properties Analysis

“{1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol” is a liquid at room temperature . It has a molecular weight of 225.72 . The InChI code for the compound is 1S/C12H16ClNO/c13-12-6-2-1-4-10(12)8-14-7-3-5-11(14)9-15/h1-2,4,6,11,15H,3,5,7-9H2 .科学研究应用

热能传输系统

一项研究强调了利用甲醇的合成和分解反应在热能传输系统中的潜力。这种方法旨在通过回收工业来源的废弃或未利用的排放热量来节约能源和保护全球环境。该研究重点是开发低温分解和合成催化剂、液相反应器,并评估整个系统的能量传输效率。这可能带来创新的能量传输系统,为住宅和商业区的热能需求提供可持续的解决方案 (Liu et al., 2002).

甲醇重整制氢

另一个重要的应用涉及甲醇重整制氢工艺,这对于燃料电池技术至关重要。该综述涵盖了各种甲醇重整方法,包括蒸汽重整、部分氧化和自热重整,重点是催化剂开发和反应堆技术。铜基催化剂因其对 CO2 的高活性和选择性而备受关注,尽管失活和稳定性仍然存在挑战。讨论了反应器设计方面的创新,例如整体结构和膜反应器,以提高制氢效率的潜力 (Yong et al., 2013).

甲醇作为变压器绝缘油中的化学标记

甲醇已被研究用作评估电力变压器中固体绝缘状况的标记。这项研究源于在油浸绝缘纸的热老化测试中发现了甲醇,提出甲醇是纤维素固体绝缘老化的指标。该综述涵盖了测定变压器油中甲醇的分析方法、动力学研究和案例研究,证明了其在监测绝缘降解中的实用性。此应用强调了甲醇在提高电力变压器的可靠性和维护中的作用 (Jalbert et al., 2019).

未来方向

作用机制

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.

Biochemical Pathways

Pyrrolidine derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The pyrrolidine ring in the compound may influence its pharmacokinetic properties, including its bioavailability .

Result of Action

Compounds with a pyrrolidine ring have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

生化分析

Biochemical Properties

{1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring allows it to form stable complexes with enzymes, thereby influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s catalytic activity.

Cellular Effects

The effects of {1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of G-protein coupled receptors (GPCRs), which play a pivotal role in cell signaling . By binding to these receptors, {1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol can alter downstream signaling pathways, leading to changes in gene expression and metabolic activity. Additionally, it has been reported to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival.

Molecular Mechanism

At the molecular level, {1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, {1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol can activate or inhibit signaling pathways by binding to receptors and modulating their activity. These interactions can lead to changes in gene expression, which further influence cellular functions and processes.

Temporal Effects in Laboratory Settings

The effects of {1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol over time in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term studies have shown that {1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of {1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol vary with different dosages. At low doses, the compound can have beneficial effects, such as enhancing cognitive function and reducing inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s effects become pronounced only above certain dosage levels. These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

{1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes. For instance, it has been shown to affect the levels of metabolites involved in energy production and lipid metabolism, thereby influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of {1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol within cells and tissues are facilitated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporters such as P-glycoprotein, which plays a crucial role in drug efflux. Additionally, binding proteins can sequester the compound in specific cellular compartments, influencing its localization and accumulation. These processes are essential for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of {1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol is critical for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, it can be directed to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s localization to the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins.

属性

IUPAC Name |

[1-[(2-chlorophenyl)methyl]pyrrolidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-12-6-2-1-4-10(12)8-14-7-3-5-11(14)9-15/h1-2,4,6,11,15H,3,5,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYLBYRGTUNXPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid](/img/structure/B3339374.png)

![N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide](/img/structure/B3339405.png)

![4-fluoro-N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide](/img/structure/B3339408.png)

![N-{4-[1-(hydroxyimino)ethyl]phenyl}propanamide](/img/structure/B3339414.png)

![2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid](/img/structure/B3339450.png)

amine](/img/structure/B3339462.png)

![[2-(Oxolan-2-ylmethoxy)phenyl]methanol](/img/structure/B3339463.png)